(2S)-2-(naphthalen-2-yloxy)propanoic acid
Description
Historical Trajectories and Research Evolution of Aryloxypropanoic Acid Scaffolds
The research and development of aryloxypropanoic acid scaffolds have followed distinct yet occasionally intersecting paths in agrochemistry and medicinal chemistry. In the 1940s, a significant breakthrough occurred with the development of chlorophenoxy herbicides, which are derivatives of aryloxyalkanoic acids. encyclopedia.pubnih.gov These compounds, designed as synthetic analogues of the plant growth hormone indole-3-acetic acid (IAA), were found to be highly effective in controlling broadleaf weeds. encyclopedia.pub This discovery marked the beginning of extensive research into aryloxyalkanoic acids as selective herbicides, a field that continues to evolve with the development of new derivatives and herbicide tolerance traits in crops. nih.govbeilstein-journals.orgnih.gov
In a parallel trajectory, the 2-arylpropionic acid derivatives, closely related to the aryloxypropanoic acids, emerged as a major class of non-steroidal anti-inflammatory drugs (NSAIDs). viamedica.pl A prominent example is naproxen (B1676952), the (S)-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid, which was found to possess potent anti-inflammatory, analgesic, and antipyretic properties. researchgate.netgoogle.com The success of naproxen and other "profens" spurred extensive research into the synthesis and biological activity of related structures, including the investigation of how modifications to the aromatic and propanoic acid moieties influence their therapeutic effects. viamedica.plresearchgate.net The historical development of these compounds underscores the versatility of the aryloxypropanoic acid scaffold in different scientific domains.
Stereochemical Significance of (2S)-Configuration in Academic Chemical Research
The stereochemistry of 2-aryloxypropanoic acids and their analogues is a critical determinant of their biological activity. These molecules possess a chiral center at the second carbon of the propanoic acid chain, leading to the existence of two enantiomers: the (S)- and (R)-forms. viamedica.plfrontiersin.org Academic research has consistently demonstrated that for the 2-arylpropionic acid class of NSAIDs, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects. viamedica.plfrontiersin.org The (S)-form of these drugs typically exhibits a significantly higher clinical efficacy compared to the (R)-form. frontiersin.org
An interesting phenomenon observed with some 2-arylpropionic acids is metabolic chiral inversion, where the biologically less active (R)-enantiomer is converted into the active (S)-enantiomer within the body. viamedica.plnih.govresearchgate.net This unidirectional conversion highlights the stereospecific nature of the enzymes involved in their mechanism of action. nih.gov The significance of the (2S)-configuration is further emphasized by the commercialization of several profen drugs as single-enantiomer products to maximize therapeutic benefit. frontiersin.org This focus on stereoisomerism is a central theme in the academic research of these compounds, driving the development of stereoselective synthetic methods and analytical techniques to resolve and characterize the individual enantiomers. masterorganicchemistry.com
Contemporary Research Directions and Academic Relevance of (2S)-2-(naphthalen-2-yloxy)propanoic acid
Contemporary academic research continues to explore the potential of this compound and its derivatives in various therapeutic areas. A significant focus is on the synthesis of novel derivatives to enhance or expand their biological activities. For instance, researchers have designed and synthesized derivatives with the aim of developing new hypolipidemic agents. nih.gov Other studies have focused on creating derivatives with potential applications as anti-inflammatory, analgesic, antibacterial, and anticancer agents. researchgate.nettandfonline.comnih.govmdpi.com
The modification of the carboxylic acid group of the parent compound has been a common strategy to produce new chemical entities with improved properties. researchgate.netnih.gov This has led to the development of a wide range of derivatives, including amides, esters, and heterocyclic compounds. researchgate.nettandfonline.com The table below summarizes some of the contemporary research directions for derivatives of the closely related and structurally similar naproxen, which provides insight into the academic relevance of this class of compounds.
| Research Area | Derivative Type | Investigated Activity |
| Anti-inflammatory | Amide and ester derivatives | Enhanced anti-inflammatory effects with reduced ulcerogenic potential. researchgate.net |
| Antimicrobial | Propanamide derivatives | Activity against both Gram-positive and Gram-negative bacteria. researchgate.net |
| Anticancer | Propanamide and urea (B33335) derivatives | Inhibitory effects against colon cancer cell lines. nih.gov |
| Dual-Target Inhibition | Salicylate derivatives | Potential dual inhibitors of cyclooxygenase and dihydrofolate reductase. scirp.org |
| Hypolipidemic | Triazole and oxadiazole derivatives | Reduction of serum cholesterol and triglycerides. nih.gov |
This ongoing research illustrates the continued academic importance of the this compound scaffold as a template for the design and discovery of new biologically active molecules. researchgate.netnih.govtandfonline.comnih.govscirp.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-naphthalen-2-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIVVAPMRQMNAK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25258-16-6 | |
| Record name | Propanoic acid, 2-(2-naphthalenyloxy)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025258166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for 2s 2 Naphthalen 2 Yloxy Propanoic Acid and Its Chemical Analogues
Enantioselective Synthesis Strategies for (2S)-2-(naphthalen-2-yloxy)propanoic acid
Achieving high enantiopurity in the synthesis of this compound can be accomplished through several primary strategies: asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods. Each approach offers distinct advantages in terms of efficiency, scalability, and stereocontrol.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For structures similar to this compound, such as the well-known anti-inflammatory drug (S)-Naproxen, catalytic methods have been successfully developed. One notable approach involves the use of heteropolyacids as green and reusable catalysts. For instance, a one-pot synthesis of (S)-Naproxen has been described using a Preyssler heteropolyacid in the presence of D-mannitol as a chiral source. researchgate.net This methodology highlights a clean and environmentally benign route to α-arylpropanoic acids, achieving good yields. researchgate.net
Another prominent strategy in asymmetric catalysis is the enantioselective dearomatization of naphthols. Research has shown that a N,N'-dioxide–scandium(III) complex can catalyze the hydroxylative dearomatization of 2-naphthols, yielding substituted ortho-quinols with high enantioselectivity. rsc.org While this produces a different functional group, the principle of using a chiral metal complex to control stereochemistry at the naphthalene (B1677914) core is a key concept that can be adapted for the synthesis of various chiral naphthalene derivatives.
Table 1: Examples of Asymmetric Catalysis for Related α-Arylpropanoic Acids
| Catalyst System | Chiral Source / Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Preyssler Heteropolyacid researchgate.net | D-mannitol | 1-(6-methoxynaphthalen-2-yl)propan-1-one | (S)-Naproxen | Good | Not specified |
This table is representative of catalytic strategies for closely related structures, demonstrating the potential for application to this compound.
Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically pure product.
Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in stereoselective alkylation reactions. In a hypothetical synthesis of this compound, this approach would involve the following steps:
Acylation of a chiral oxazolidinone with an acetyl group to form an N-acyloxazolidinone.
Deprotonation to form a chiral enolate, which is then reacted with a naphthalen-2-yloxy electrophile. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to a diastereoselective addition.
Removal of the chiral auxiliary, typically through hydrolysis, to release the desired this compound.
This method is highly effective as the auxiliary can often be recovered and reused, and the diastereomeric products are typically separable by chromatography.
Biocatalysis has emerged as a powerful tool in chemical manufacturing due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Enzymes, such as lipases and esterases, are particularly well-suited for the kinetic resolution of racemic mixtures of acids or esters.
A common biocatalytic strategy for producing this compound would be the enzymatic resolution of a racemic ester, such as methyl 2-(naphthalen-2-yloxy)propanoate. In this process:
A racemic mixture of the methyl ester is exposed to a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer.
The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding (S)-acid, leaving the (R)-enantiomer of the ester largely unreacted.
The resulting mixture of this compound and (R)-methyl-2-(naphthalen-2-yloxy)propanoate can then be separated based on their different chemical properties (e.g., acid-base extraction).
This approach can yield the target acid with very high enantiomeric purity (>99% ee). nih.gov Furthermore, advancements in enzyme engineering allow for the tailoring of enzymes to enhance their activity and stability for specific substrates. nih.gov
Novel Retrosynthetic Analyses Applied to the this compound Core Structure
Retrosynthetic analysis is a technique for planning organic syntheses by breaking down a target molecule into simpler, commercially available precursors. researchgate.net For this compound, a classical analysis would identify two primary disconnections:
C-O Ether Bond Disconnection: This breaks the molecule into 2-naphthol (B1666908) and a chiral derivative of propanoic acid, such as (R)-2-bromopropanoic acid. The forward synthesis would be a Williamson ether synthesis.
C-C Bond Disconnection: This disconnects the bond between the chiral carbon and the naphthalene ring, leading to a naphthalen-2-yloxy anion and a chiral propanoic acid synthon.
Synthesis of Structurally Modified Derivatives and Research Probes Based on this compound
The synthesis of structural analogues is crucial for developing research probes and new therapeutic agents. By systematically modifying the core structure of this compound, chemists can investigate structure-activity relationships (SAR) and optimize molecular properties.
The naphthalene scaffold is a privileged structure in medicinal chemistry, but its properties can be fine-tuned through rational design. ekb.eg Modifications to the naphthalene ring of this compound can be made to alter its electronic properties, lipophilicity, and metabolic stability.
For example, introducing electron-withdrawing or electron-donating groups onto the naphthalene ring can modulate its interaction with biological targets. The synthesis of a series of 2-(naphthalen-2-yloxy)propionic acid derivatives where the carboxylic acid is converted into various heterocycles like oxadiazoles (B1248032) and triazoles has been reported to explore potential hypolipidemic activity. nih.gov
Another advanced strategy involves the replacement of the naphthalene core with bioisosteres, such as benzoxaboroles or other heterocyclic systems, to explore novel chemical space and potentially discover new biological activities. digitellinc.com The rational design of these analogues is often guided by computational modeling to predict binding affinity and pharmacokinetic properties before synthesis is undertaken. nih.gov
Table 2: Examples of Rationally Designed Naphthalene Moiety Analogues
| Parent Structure | Modified Moiety | Rationale for Modification | Reference |
|---|---|---|---|
| 2-(Naphthalen-2-yloxy)propanoic acid | Conversion of carboxylic acid to 1,3,4-oxadiazole | Explore new biological targets (hypolipidemic agents) | nih.gov |
| (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Conversion of carboxylic acid to N-substituted propanamides | Develop non-ulcerogenic anti-inflammatory agents | nih.gov |
| Naphthalene core | Replacement with benzoxaborole | Introduce novel pharmacophore with unique properties | digitellinc.com |
Targeted Derivatization of the Propanoic Acid Side Chain
The carboxylic acid moiety of this compound is a primary target for chemical modification to produce a variety of derivatives, most notably esters and amides. These derivatizations are often pursued to alter the compound's physicochemical properties.
One of the most direct methods for synthesizing ester derivatives is the Fischer esterification. This reaction involves treating the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. For example, simple alkyl esters such as methyl, ethyl, and isopropyl 2-(naphthalen-2-yloxy)propanoate have been synthesized by refluxing this compound with the corresponding alcohol and concentrated H₂SO₄. banglajol.info This method is particularly effective for producing esters from simple, unhindered alcohols. The general scheme for this reaction is depicted below:
Scheme 1: Fischer Esterification of this compound
| Derivative | Alcohol (R-OH) | Yield (%) |
| Methyl 2-(naphthalen-2-yloxy)propanoate | Methanol | 84 |
| Ethyl 2-(naphthalen-2-yloxy)propanoate | Ethanol | - |
| Isopropyl 2-(naphthalen-2-yloxy)propanoate | Isopropanol | 81 |
Data compiled from multiple sources. banglajol.info
For more complex esters, particularly those involving sensitive functional groups or sterically hindered alcohols, milder coupling methods are employed. The use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates the formation of an ester linkage under less harsh conditions. This approach has been utilized to synthesize ester prodrugs with various promoieties, including naturally occurring antioxidants like menthol, thymol, and eugenol. googleapis.com
Amide derivatives of this compound are commonly synthesized by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, carbodiimide reagents are frequently used to activate the carboxylic acid. For instance, a series of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides were prepared by reacting the parent acid with substituted ethylamine (B1201723) derivatives using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Furthermore, amide derivatives have been synthesized by coupling with amino acid esters. nih.gov This methodology involves the formation of a peptide bond between the carboxylic acid of this compound and the amino group of an amino acid ester. These syntheses often employ standard peptide coupling protocols. A variety of amino acid ester derivatives have been reported, including those derived from glycine, alanine, leucine, and phenylalanine. google.comresearchgate.net
| Amine/Amino Acid Ester | Coupling Reagents | Derivative |
| Substituted Ethylamines | DCC, DMAP | (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides |
| L-Leucine Methyl Ester | - | (S)-Methyl 2-((S)-2-(6-methoxynaphthalen-2-yl)propanamido)-4-methylpentanoate |
| β-Alanine Ethyl Ester | - | Ethyl 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoate |
| DL-Alanine Ethyl Ester | - | Ethyl 2-((S)-2-(6-methoxynaphthalen-2-yl)propanamido)propanoate |
Specific yields and reaction conditions vary depending on the specific derivative and synthetic protocol.
Stereocontrolled Synthesis of the (2R)-Enantiomer for Comparative Academic Investigations
The synthesis of the (2R)-enantiomer of 2-(naphthalen-2-yloxy)propanoic acid is of significant interest for comparative studies with its (2S)-counterpart, particularly in academic research to investigate stereospecific interactions. Several strategies have been developed to obtain the optically pure (2R)-enantiomer.
One common approach is the resolution of a racemic mixture of 2-(naphthalen-2-yloxy)propanoic acid. This can be achieved through various techniques, including preferential crystallization with a chiral resolving agent or chromatographic separation. Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based stationary phases has proven effective for separating the enantiomers. nih.gov Additionally, simulated moving bed (SMB) chromatography has been employed for the large-scale separation of the enantiomers, yielding highly pure (2R)- and this compound. google.com
Enzymatic resolution is another powerful method for accessing the (2R)-enantiomer. This technique leverages the stereoselectivity of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic ester of 2-(naphthalen-2-yloxy)propanoic acid. For example, the enantioselective hydrolysis of racemic 2-(naphthalen-2-yloxy)propanoic acid esters can yield the (2S)-acid and unreacted (2R)-ester. The remaining (2R)-ester can then be isolated and hydrolyzed to afford the desired (2R)-2-(naphthalen-2-yloxy)propanoic acid. google.com A key advantage of this method is the potential for racemization of the undesired (R)-ester in situ, allowing for a theoretical yield of 100% for the desired (S)-acid, and subsequent isolation of the (R)-enantiomer if needed. google.com
Stereospecific synthesis provides a more direct route to the (2R)-enantiomer, avoiding the need for resolution. One patented process describes a sequence of stereospecific reactions starting with the Friedel-Crafts acylation of 1-chloro-2-methoxy-naphthalene with an optically active (R)-2-halo-propionyl halide. googleapis.com The resulting ketone undergoes a series of transformations, including ketalization, rearrangement to an ester, and hydrolysis, ultimately yielding (2R)-2-(naphthalen-2-yloxy)propanoic acid while retaining the stereochemical integrity of the chiral center. googleapis.comgoogle.com
| Method | Principle | Key Features |
| Chromatographic Resolution | Differential interaction of enantiomers with a chiral stationary phase. | Can be applied at both analytical and preparative scales (e.g., HPLC, SMB). nih.govgoogle.com |
| Enzymatic Resolution | Stereoselective hydrolysis of a racemic ester by an enzyme. | High enantiomeric purity can be achieved; often involves subsequent hydrolysis of the unreacted ester. google.com |
| Stereospecific Synthesis | Use of a chiral starting material to introduce the desired stereocenter. | Avoids resolution steps; relies on stereoconservative reactions. googleapis.comgoogle.com |
Mechanistic Investigations of 2s 2 Naphthalen 2 Yloxy Propanoic Acid in Defined Biological Systems Non Clinical Focus
Molecular Interactions with Biological Macromolecules
Ligand-Protein Binding Kinetics and Thermodynamics of (2S)-2-(naphthalen-2-yloxy)propanoic acid
No publicly available data.
Enzyme-Inhibitor Complex Characterization for this compound
No publicly available data.
Receptor Occupancy and Allosteric Modulation Studies with this compound
No publicly available data.
Cellular and Subcellular Target Modulation by this compound in Research Models
In Vitro Cellular Pathway Perturbation Assays for this compound
No publicly available data.
Transcriptomic and Proteomic Responses to this compound in Model Organisms
No publicly available data.
Further research is required to elucidate the biological activity and mechanistic profile of this compound.
Structure-Activity Relationship (SAR) Elucidation for this compound and its Chemical Analogues
The biological activity of this compound is highly dependent on its specific chemical structure. Structure-activity relationship (SAR) studies have revealed that each part of the molecule—the stereochemistry, the acidic side chain, and the naphthalene (B1677914) ring system—plays a critical role in its inhibitory potency against COX enzymes. nih.govresearchgate.net
Stereochemistry: The stereochemistry at the alpha-carbon of the propanoic acid group is paramount. The (+)-S-enantiomer is the biologically active form, responsible for the anti-inflammatory effects. The (R)-enantiomer is significantly less active. nih.gov This stereoselectivity highlights the precise three-dimensional fit required for effective binding within the COX active site.
The Propanoic Acid Moiety: The propanoic acid side chain is another critical feature. The carboxylate group is essential for anchoring the molecule to Arg-120 and Tyr-355 in the COX active site. nih.govresearchgate.net Modifying this group can have significant effects.
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can modulate activity. Some studies have shown that simple alkyl esters can retain or even enhance analgesic and anti-inflammatory activity in certain models, potentially by acting as prodrugs that are hydrolyzed back to the active acid form in the body. banglajol.info
Amidation: Creating amide derivatives by coupling the carboxylic acid with amino acids or other amines can also lead to compounds with significant anti-inflammatory activity. nih.govdovepress.com This modification is often explored to reduce gastrointestinal side effects associated with the free carboxylic acid group. mdpi.comdovepress.com For example, derivatives synthesized with tyrosine or tyrosine hydrazide have shown higher anti-inflammatory potency than the parent Naproxen (B1676952) in some non-clinical studies. dovepress.com
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups or moieties that can be metabolized to a carboxyl group generally retains biological activity. researchgate.net
The Naphthalene Ring and Substituents: The 2-naphthyl scaffold provides the necessary lipophilic character for the molecule to access the hydrophobic channel of the COX enzyme. dovepress.com
Position of the Side Chain: The attachment of the propanoic acid group at the 2-position of the naphthalene ring is optimal.
The Methoxy (B1213986) Group: The methoxy group at the 6-position of the naphthalene ring is crucial for high potency. nih.gov It engages in key van der Waals interactions near the top of the active site. nih.gov Replacing the oxygen of the methoxy group with sulfur (a methylthio group) or a methylene (B1212753) group (an ethyl group) creates analogues that retain inhibitory activity and can even exhibit increased selectivity for COX-2. nih.govresearchgate.net This suggests that while an interaction in this region is important, some variation is tolerated and can be used to fine-tune the selectivity profile of the inhibitor. nih.gov
The following table summarizes the key structure-activity relationships for this compound and its analogues based on their interaction with cyclooxygenase enzymes.
| Structural Moiety | Modification | Effect on Biological Activity (COX Inhibition) | Reference |
|---|---|---|---|
| Stereocenter (α-carbon) | (R)-enantiomer instead of (S)-enantiomer | Significantly reduced or eliminated activity | nih.gov |
| Carboxylic Acid Group | Conversion to alkyl ester (e.g., methyl, ethyl) | Activity often retained or enhanced in vivo (prodrug effect) | banglajol.info |
| Conversion to amide (e.g., with amino acids) | Activity often retained; may reduce GI toxicity | mdpi.comnih.gov | |
| Removal or replacement with non-acidic group | Loss of the key ionic interaction with Arg-120, leading to reduced activity | researchgate.net | |
| Acid Side Chain | Acetic acid instead of propionic acid | Lower potency | nih.gov |
| 6-Position Substituent | Removal of the methoxy group | Reduced potency | nih.gov |
| Replacement of methoxy with methylthio (-SCH3) | Activity retained; increased selectivity for COX-2 | nih.govresearchgate.net |
Computational and Theoretical Chemistry Studies of 2s 2 Naphthalen 2 Yloxy Propanoic Acid
Quantum Chemical Calculations for the Electronic Structure and Reactivity of (2S)-2-(naphthalen-2-yloxy)propanoic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. biomedres.us These studies involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic descriptors. nih.govresearchgate.net
One of the core analyses involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. biomedres.usnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.4665 eV, which provides a quantitative measure of its kinetic stability. biomedres.us
Further analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and predicts sites for electrophilic and nucleophilic interactions. researchgate.netias.ac.in In the MEP of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Regions of positive potential (blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. researchgate.net These calculations are crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov
Various DFT functionals and basis sets have been compared to accurately predict its molecular structure and vibrational spectra, with methods like LSDA/6-311G being identified as particularly effective for geometry prediction. nih.gov
Table 1: Calculated Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | - | Electron-donating ability | biomedres.us |
| LUMO Energy | - | Electron-accepting ability | biomedres.us |
| HOMO-LUMO Gap (ΔE) | 4.4665 eV | Chemical reactivity, kinetic stability | biomedres.us |
| Free Energy | -767.4245 Hartree | Thermodynamic stability | biomedres.us |
| Dipole Moment | 3.1812 Debye | Polarity, intermolecular interactions | biomedres.us |
Note: Specific HOMO/LUMO energy values were not provided in the source material, but the gap was reported.
Molecular Docking Simulations of this compound with Identified Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. For this compound, docking simulations have been extensively performed to understand its binding mechanism with its primary targets, the cyclooxygenase enzymes COX-1 and COX-2. nih.govnih.gov
These simulations place the this compound molecule into the active site of the COX enzyme and calculate a docking score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. Studies have reported binding affinities for this compound in the range of -8.4 to -9.3 kcal/mol with COX enzymes. biomedres.usresearchgate.net
Docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. For this compound binding to COX-2 (PDB code: 3Q7D), key interactions include:
Hydrogen Bonding: The carboxylic acid group is crucial for forming hydrogen bonds with key residues in the active site, such as Tyr355. nih.gov
Hydrophobic Interactions: The naphthalene (B1677914) ring, a large lipophilic moiety, engages in significant hydrophobic interactions with nonpolar residues like Ala527, Gly526, Trp387, Tyr385, and Leu352, which helps to anchor the molecule within the binding pocket. nih.gov
These simulations are vital for explaining the molecule's inhibitory activity and serve as a foundation for designing derivatives with enhanced potency or selectivity for COX-2 over COX-1. researchgate.netnih.gov
Table 2: Summary of Molecular Docking Studies for this compound
| Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| COX-2 | 3NT1 | -8.4 | Not specified | researchgate.net |
| COX-2 | 3Q7D | - | Tyr355, Ala527, Gly526, Trp387, Tyr385, Leu352 | nih.gov |
| Prostaglandin H2 Synthase | 5F19 | -9.3 | Phenylalanine, Leucine, Glycine | biomedres.usresearchgate.net |
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) provides a landscape of the energy associated with these different conformations. q-chem.com For a flexible molecule like this compound, understanding its conformational preferences is essential as the biologically active conformation—the one that binds to the receptor—must be accessible.
Computational methods can perform a "relaxed" scan of the PES, where specific dihedral angles or bond lengths are systematically varied, and the rest of the molecular geometry is optimized at each step to calculate the corresponding energy. uni-muenchen.de This process helps identify low-energy, stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them.
The geometry obtained from quantum chemical optimizations, such as those using DFT, represents a local minimum on the potential energy surface. nih.gov The key flexible bonds in this compound are the C-O ether linkage and the C-C bond connecting the propanoic acid side chain to the naphthalene ring system. Rotations around these bonds give rise to different conformers. By mapping the energy landscape, researchers can determine the relative populations of these conformers at a given temperature and identify which shapes are most likely to be present and available for binding to biological targets like COX-2.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies are used to predict the anti-inflammatory activity of novel derivatives and to understand which molecular properties are most important for their function. nih.gov
A QSAR model is built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to correlate these descriptors with their experimentally measured biological activity. Descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net
For derivatives of this compound, QSAR models have been developed that successfully correlate descriptors with anti-inflammatory potency. nih.gov These models reinforce several key structure-activity relationship (SAR) principles for this class of drugs.
Table 3: Key Structure-Activity Relationship (SAR) Findings for Arylpropionic Acid Derivatives
| Structural Feature | Impact on Activity | Rationale | Reference |
|---|---|---|---|
| Stereochemistry | The (+)-S-enantiomer is significantly more potent. | The active site of the COX enzyme is chiral, leading to stereospecific binding. | gpatindia.com |
| α-Methyl Group | Presence of a methyl group on the carbon adjacent to the carboxyl group increases activity. | Provides a favorable steric interaction within the enzyme's active site. | researchgate.net |
| Carboxylic Acid Group | Essential for activity. | Forms critical ionic and hydrogen bond interactions with active site residues. |
| Aryl Moiety | A lipophilic aryl group (like naphthalene) is required. | Engages in hydrophobic interactions that anchor the drug in the binding pocket. | gpatindia.com |
One QSAR study on naproxenylamino acid derivatives identified descriptors such as BCUT_SMR_3 (related to atomic contributions to molar refractivity) and vsurf_Wp6 (related to hydrophobic properties) as being important for predicting activity. nih.gov
Molecular Dynamics Simulations of this compound in Various Solvation and Biological Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the motion, conformational changes, and interactions of this compound in realistic environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations have been used to investigate the behavior of this compound in different environments:
Biological Membranes: Simulations of the molecule embedded in a lipid bilayer (e.g., dimyristoylphosphatidylcholine, DMPC) have been performed to understand how it partitions into and interacts with cell membranes. researchgate.net These studies analyze the drug's orientation, depth of insertion, and its effect on membrane properties like fluidity and order. Such simulations are crucial for understanding drug transport and localization. researchgate.net
Aqueous Solvation: Simulating the molecule in water provides insights into its hydration shell and solubility, which are fundamental properties for any drug. researchgate.netnih.gov The interactions between the drug and surrounding water molecules, including the number and lifetime of hydrogen bonds, can be quantified.
Protein-Ligand Complexes: Following molecular docking, MD simulations are often used to assess the stability of the predicted binding pose of this compound within the COX active site. nih.gov By simulating the complex over nanoseconds, researchers can verify if the key interactions identified in docking are maintained over time, providing a more rigorous validation of the binding mode.
These simulations offer a powerful complement to static computational methods, providing a deeper understanding of the dynamic behavior that governs the molecule's biological function.
Advanced Spectroscopic and Analytical Methodologies in Research on 2s 2 Naphthalen 2 Yloxy Propanoic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of (2S)-2-(naphthalen-2-yloxy)propanoic acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of this compound. While standard ¹H and ¹³C NMR provide foundational structural information, advanced NMR methods are required to determine the absolute configuration of its chiral center.
One effective strategy involves the use of chiral derivatizing agents (CDAs) . These are enantiomerically pure reagents that react with the carboxylic acid group of this compound to form a pair of diastereomers. wikipedia.org Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers exhibit distinct chemical shifts. wikipedia.orglibretexts.org A widely used CDA is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. wikipedia.org The resulting diastereomeric esters, known as Mosher's esters, will show different ¹H NMR spectra, allowing for the determination of the enantiomeric excess and, by analyzing the chemical shift differences, the absolute configuration of the original acid. wikipedia.orgdrpress.org
Another approach is the use of chiral shift reagents (CSRs) . These are typically lanthanide complexes that form diastereomeric complexes with the chiral analyte through reversible binding. libretexts.orgfiveable.me This interaction induces significant changes in the chemical shifts of the protons near the chiral center, allowing for the resolution of signals from the two enantiomers in a racemic mixture. fiveable.metcichemicals.com The magnitude of the induced shift is dependent on the spatial arrangement of the atoms relative to the paramagnetic metal center of the CSR. fiveable.me
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral Derivatizing Agents (e.g., Mosher's acid) | Conversion of enantiomers into diastereomers with distinct NMR spectra. wikipedia.org | Determination of enantiomeric purity and absolute configuration by analyzing the different chemical shifts of the resulting diastereomeric esters. drpress.org |
| Chiral Shift Reagents (e.g., Lanthanide complexes) | Formation of transient diastereomeric complexes, leading to separation of enantiomeric signals in the NMR spectrum. libretexts.orgfiveable.me | Quantification of enantiomeric excess by integrating the resolved signals of the (S) and (R)-enantiomers. |
High-Resolution Mass Spectrometry Techniques for Complex Mixture Analysis Involving this compound
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of complex mixtures containing this compound. This is especially relevant in environmental and biological matrices where the compound might be present at trace levels alongside numerous other substances.
LC-HRMS allows for the separation of the target analyte from the matrix components, followed by its highly accurate mass determination. elsevierpure.com This high mass accuracy enables the confident identification of this compound and its metabolites or degradation products by providing their elemental composition. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose due to their high resolution and mass accuracy. nih.gov
For the analysis of aryloxypropanoic acids, which are structurally related to herbicides, LC-MS/MS methods are often developed. elsevierpure.comresearchgate.net These methods utilize tandem mass spectrometry, where the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) when performed on a triple quadrupole mass spectrometer, provides excellent sensitivity and selectivity for quantification. nih.gov
| Technique | Principle | Application in Research |
|---|---|---|
| LC-HRMS (TOF, Orbitrap) | Separation by liquid chromatography followed by high-accuracy mass measurement, enabling determination of elemental composition. nih.gov | Identification of this compound and its transformation products in complex environmental or biological samples. |
| LC-MS/MS (Triple Quadrupole) | Chromatographic separation followed by selective detection and quantification based on specific precursor-to-product ion transitions. nih.gov | Trace-level quantification of this compound in complex matrices with high sensitivity and specificity. |
Vibrational Spectroscopy (Infrared, Raman) for Detailed Structural Characterization in Research Contexts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. libretexts.org
In the context of α-aryloxypropanoic acids, IR spectroscopy is particularly sensitive to the vibrations of the carboxylic acid group. The characteristic C=O stretching vibration of the carboxylic acid dimer, typically found in the region of 1700-1725 cm⁻¹, and the broad O-H stretching band due to hydrogen bonding, are key features in the IR spectrum.
However, theoretical calculations, such as Density Functional Theory (DFT), are often necessary to accurately assign the complex vibrational spectra of molecules like this compound. Research on related α-aryloxypropanoic acids has shown that comparing experimental IR and Raman spectra with DFT-predicted spectra for different possible conformers can help in identifying the most stable conformations of the molecule in solution. nih.gov This is particularly important as intermolecular hydrogen bonding can significantly influence the vibrational spectra. nih.govnih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination in Research
Chiroptical spectroscopy techniques are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.eduwikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. yale.edu The resulting CD spectrum is unique for each enantiomer, showing positive or negative bands that are mirror images of each other. By comparing the experimental CD spectrum of an unknown sample with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration can be determined. nih.govmtoz-biolabs.com For molecules like naproxen (B1676952), which is structurally very similar, studies have shown that the solvent can significantly influence the CD spectrum, a factor that must be considered in the analysis. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The resulting ORD curve can also be used to characterize a chiral compound and determine its absolute configuration. Both CD and ORD are powerful, non-destructive techniques for stereochemical analysis. nih.gov
A related and powerful technique is Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left- and right-circularly polarized light in the infrared region. nih.gov For α-aryloxypropanoic acids, VCD, in combination with DFT calculations, has been successfully used to determine the absolute configuration by comparing the experimental and predicted VCD spectra. nih.govnih.gov This method can be particularly advantageous as it provides more structural information than electronic CD.
| Technique | Principle | Application |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized UV-Vis light. yale.edu | Determination of absolute configuration by comparing experimental and theoretical spectra. nih.gov |
| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | Characterization of chiral compounds and determination of absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared light. nih.gov | Provides detailed structural and stereochemical information, enabling unambiguous determination of absolute configuration for aryloxypropanoic acids when combined with DFT calculations. nih.gov |
Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Separation and Purity Profiling in Research
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are the gold standard for the separation and purity profiling of enantiomers. unife.it For this compound, chiral HPLC is the most direct and widely used method to determine its enantiomeric purity.
Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov A variety of CSPs are commercially available and have been successfully used for the separation of aryloxypropanoic acids and related compounds like naproxen. tandfonline.commdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for this class of compounds. mdpi.comnih.gov
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the type and proportion of organic modifier and acidic or basic additives) to achieve baseline separation of the enantiomers. mdpi.comnih.gov Once a method is established, it can be used to accurately quantify the enantiomeric excess (e.e.) of a sample by comparing the peak areas of the two enantiomers. sigmaaldrich.com
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Reported Applications for Related Compounds |
|---|---|---|
| Polysaccharide-based (e.g., Lux Amylose-1, Chiralcel OD-H) | Based on a combination of interactions including hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide derivative. ntu.edu.tw | Baseline separation of naproxen and other 2-aryloxycarboxylic acid enantiomers. mdpi.comresearchgate.net |
| Protein-based (e.g., α1-acid glycoprotein) | Utilizes the stereospecific binding pockets of immobilized proteins. nih.govnih.gov | Direct enantiomeric resolution of herbicides like 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP). nih.gov |
| Glycopeptide-based (e.g., Teicoplanin) | Inclusion complexation and multiple chiral recognition sites on the macrocyclic antibiotic. nih.gov | Separation of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid enantiomers. nih.gov |
Research Applications and Future Directions for 2s 2 Naphthalen 2 Yloxy Propanoic Acid in Academic Science
(2S)-2-(naphthalen-2-yloxy)propanoic acid as a Chemical Probe for Investigating Specific Biological Pathways
The naphthalene (B1677914) moiety possesses intrinsic fluorescence, a property that makes it a valuable component in the design of chemical probes. nih.gov Naphthalene-based fluorescent probes are utilized for their high quantum yield and photostability, enabling the sensitive detection of various analytes, including ions and biomolecules. nih.govmdpi.com
Given these characteristics, this compound could potentially be developed into a chemical probe. Its structure could be modified to incorporate specific binding motifs for targets of interest, allowing for the investigation of their roles in biological pathways. For instance, the carboxylic acid group could be functionalized to attach to proteins or other biomolecules, with the naphthalene group serving as a fluorescent reporter. Such probes could be instrumental in studying enzyme kinetics, receptor-ligand interactions, and cellular imaging applications.
Table 1: Potential Applications as a Chemical Probe
| Application Area | Potential Mechanism of Action |
| Enzyme Activity Assays | Modification of the propanoic acid moiety to mimic an enzyme substrate; changes in the fluorescence of the naphthalene group upon enzymatic cleavage would indicate activity. |
| Receptor Binding Studies | Functionalization to bind to a specific receptor; changes in fluorescence polarization upon binding could be used to quantify the interaction. |
| Cellular Imaging | Attachment of cell-penetrating peptides or organelle-targeting signals to visualize the localization and dynamics of specific cellular components. |
While direct studies on this compound as a chemical probe are not yet available, the well-documented use of other naphthalene derivatives in this capacity provides a strong rationale for its potential in this area. researchgate.net
Development of Novel Chemical Scaffolds and Methodologies Utilizing the this compound Moiety
The this compound structure can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Research into the racemic form of this compound has led to the development of derivatives with significant biological activity.
A notable study focused on the synthesis of novel 2-(naphthalen-2-yloxy)propanoic acid derivatives as potential hypolipidemic agents. In this research, the carboxylic acid group was used as a handle to create a series of amides, esters, and heterocyclic compounds. Several of these derivatives demonstrated promising activity in reducing levels of total cholesterol and triglycerides in preclinical models.
Table 2: Examples of Synthesized Derivatives and Their Activities
| Derivative Class | Example Compound | Observed Biological Activity |
| Amides | N-substituted amides | Varied, with some showing moderate hypolipidemic effects. |
| Esters | Alkyl and aryl esters | Generally lower activity compared to other derivatives. |
| Heterocycles | Oxadiazole and triazole derivatives | Some compounds exhibited potent hypolipidemic activity. |
These findings underscore the utility of the 2-(naphthalen-2-yloxy)propanoic acid scaffold in developing new chemical entities. The synthetic methodologies employed in these studies, such as carbodiimide-mediated amide bond formation and cyclization reactions to form heterocycles, are well-established and can be readily applied to the (2S)-enantiomer to explore stereospecific interactions with biological targets.
Integration of this compound into Multidisciplinary Research Paradigms
The unique physicochemical properties of this compound make it a candidate for integration into various multidisciplinary research fields.
Materials Science : The rigid, planar structure of the naphthalene ring could be exploited in the development of novel liquid crystals or polymers with specific optical or electronic properties. The chiral nature of the (2S)-enantiomer could introduce unique chiroptical properties to these materials.
Supramolecular Chemistry : The carboxylic acid group can participate in hydrogen bonding, making it a suitable building block for the construction of self-assembling supramolecular structures such as gels, films, and capsules. These could have applications in drug delivery and catalysis.
Nanotechnology : The fluorescent properties of the naphthalene moiety could be utilized in the development of fluorescent nanoparticles for bioimaging and sensing applications. The this compound could be conjugated to the surface of nanoparticles to provide both targeting and imaging capabilities.
While these applications are currently speculative for this specific compound, they are based on established principles and the known properties of its constituent chemical motifs.
Unexplored Research Avenues and Emerging Challenges in the Study of this compound
The most significant challenge in the study of this compound is the current lack of dedicated research. This presents a wealth of unexplored avenues for future investigation.
Key Unexplored Avenues:
Comprehensive Biological Screening : A systematic evaluation of the biological activities of this compound is needed. This should include screening against a wide range of therapeutic targets, such as enzymes, receptors, and ion channels, to identify potential lead compounds for drug discovery.
Stereospecific Activity : A direct comparison of the biological activities of the (2S)- and (2R)-enantiomers would be crucial to understand the importance of stereochemistry for any observed effects.
Metabolic Profiling : Understanding the metabolic fate of this compound in biological systems is essential for its development as a therapeutic agent or a chemical probe.
Target Identification : For any identified biological activity, the specific molecular target(s) would need to be elucidated to understand the mechanism of action.
Advanced Probe Development : Building on its potential as a fluorescent scaffold, the development of sophisticated probes for specific biological questions, such as those for detecting reactive oxygen species or specific enzymatic activities, represents a promising direction.
The primary challenge will be to stimulate initial research interest in this specific molecule. Collaboration between synthetic chemists, chemical biologists, and pharmacologists will be essential to unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the critical safety protocols for handling (2S)-2-(naphthalen-2-yloxy)propanoic acid in laboratory settings?
- Answer: Essential protocols include:
- Engineering controls : Use BS-approved fume hoods or well-ventilated areas to minimize inhalation risks .
- PPE : Safety glasses (NIOSH/EN 166 compliant) and gloves meeting EN374 standards for chemical resistance .
- Emergency measures : Install eyewash stations and showers near workspaces .
- Exposure monitoring : Regular air sampling to ensure compliance with occupational exposure limits .
- Hygiene practices : Prohibit eating/drinking in labs and enforce post-handwashing protocols .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step synthesis is typical:
- Step 1 : Protect reactive groups (e.g., carboxylic acid) to prevent unwanted side reactions .
- Step 2 : Couple naphthalen-2-ol with a chiral propanoic acid precursor under controlled pH and temperature .
- Step 3 : Deprotect intermediates using selective reagents (e.g., trifluoroacetic acid for tert-butoxycarbonyl groups) .
- Key considerations : Optimize reaction time and solvent polarity to maximize enantiomeric purity .
Q. Which analytical techniques are essential for initial characterization?
- Answer :
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical integrity?
- Answer :
- Stereocontrol : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) .
- Validation methods :
- Optical rotation : Compare [α]D values with reference standards (e.g., +2.5 for ent-12b in chloroform) .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases .
- Contingency : If racemization occurs, re-optimize reaction pH (<7) and avoid prolonged heating .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Answer :
- Hypothesis testing : Check for common impurities (e.g., diastereomers or oxidation byproducts) using spiking experiments with synthesized standards .
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect trace contaminants .
Q. What in vitro assay design considerations are critical for evaluating biological activity?
- Answer :
- Solubility : Pre-screen solvents (e.g., DMSO/PBS mixtures) to avoid precipitation .
- Dose-response curves : Use ≥6 concentrations to calculate IC50/EC50 values with statistical rigor .
- Controls : Include cytotoxicity assays (e.g., MTT) to distinguish pharmacological effects from cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
